![molecular formula C18H17ClN4O2 B5488053 1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B5488053.png)
1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA
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Overview
Description
1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with 3-methylphenyl hydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-3-(3-METHYLPHENYL)UREA: A similar compound with a simpler structure, lacking the oxadiazole ring.
1-(2-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA: Another related compound with different substitution patterns on the phenyl rings.
Uniqueness
1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-5-3-6-13(9-12)17-21-16(25-22-17)11-23(2)18(24)20-15-8-4-7-14(19)10-15/h3-10H,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTNTSMVNSHPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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